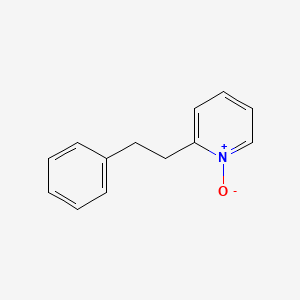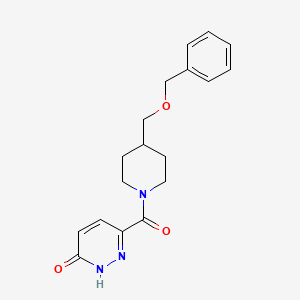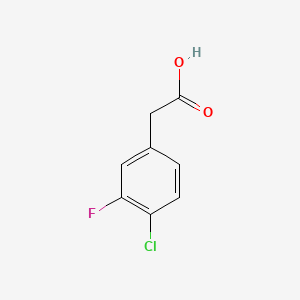
1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is a complex organic molecule. It is a derivative of piperazine, a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring . The molecule also contains a sulfonyl group attached to a 3-chlorophenyl group .
Synthesis Analysis
There are several synthetic routes for similar compounds. For instance, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine . The synthesis of related compounds often involves the use of strong Lewis acid catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a 1,4-diazepane ring, a seven-membered ring with two nitrogen atoms. Attached to one of these nitrogen atoms is a sulfonyl group, which is in turn attached to a 3-chlorophenyl group . The other nitrogen atom is attached to a cyclobutyl group.Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, piperazine derivatives can undergo reactions such as cyclization with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the sulfonyl group could influence its solubility in different solvents . The presence of the 1,4-diazepane ring and the cyclobutyl group could also affect its chemical reactivity .科学的研究の応用
Catalytic Applications and Synthetic Methodologies
Novel Nanosized N-sulfonated Brönsted Acidic Catalysts : Research by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrated high efficiency, excellent yields, and reusability, showcasing its potential in green chemistry and organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Ugi Multicomponent Reaction Enhancements : Banfi et al. (2007) explored the use of 1-sulfonyl 1,4-diazepan-5-ones in Ugi multicomponent reactions followed by intramolecular nucleophilic substitution. This approach enabled the efficient synthesis of diazepane systems, highlighting the utility of sulfonated compounds in complex organic syntheses (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Development of Novel Chemical Entities
Human Chymase Inhibitors : Tanaka et al. (2007) described the design, synthesis, and evaluation of a novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as potent inhibitors of human chymase. This work highlights the potential therapeutic applications of sulfonated diazepanes in treating conditions mediated by chymase activity (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).
Advancements in Material Science
Regioregular Water-Soluble Conductive Polymers : Jain et al. (2009) synthesized a water-soluble sulfonated monomer based on 3,4-propylenedioxythiophene, which was polymerized to produce regioregular water-soluble conjugated anionic polyelectrolytes. These materials exhibited superior electrochromic properties, opening new avenues for the development of high-contrast solid-state electrochromic devices (Jain, Sahoo, Mishra, Sinha, Montazami, Yochum, Heflin, & Kumar, 2009).
将来の方向性
The future directions for research on this compound could be diverse. Given its complex structure and the potential for a wide range of chemical reactions, it could be of interest in the fields of organic synthesis, medicinal chemistry, and materials science . Further studies could also explore its potential biological activities and mechanisms of action .
特性
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c16-13-4-1-7-15(12-13)21(19,20)18-9-3-8-17(10-11-18)14-5-2-6-14/h1,4,7,12,14H,2-3,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGSQVPJSKUIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)

![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)
![methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2775628.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2775631.png)

![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2775635.png)
